molecular formula C13H16N2O4S3 B11501281 N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide

N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B11501281
M. Wt: 360.5 g/mol
InChI Key: XMZDGQCFQQOALE-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group substituted with an aminosulfonyl group, attached to a thiophene ring with two methyl groups and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common route includes:

    Nitration: The starting material, 2,5-dimethylthiophene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated to form the sulfonamide.

    Coupling: The sulfonamide is then coupled with 4-(aminosulfonyl)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms. This inhibition disrupts the production of folic acid, leading to the death of the microorganism. The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)benzyl]acetamide
  • N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
  • N-[4-(aminosulfonyl)benzyl]-2-nitrobenzenesulfonamide

Uniqueness

N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both the aminosulfonyl and sulfonamide groups enhances its potential as an antimicrobial agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N2O4S3

Molecular Weight

360.5 g/mol

IUPAC Name

2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-sulfonamide

InChI

InChI=1S/C13H16N2O4S3/c1-9-7-13(10(2)20-9)22(18,19)15-8-11-3-5-12(6-4-11)21(14,16)17/h3-7,15H,8H2,1-2H3,(H2,14,16,17)

InChI Key

XMZDGQCFQQOALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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